molecular formula C12H11NO2 B11900643 6,8-Dimethylquinoline-2-carboxylic acid

6,8-Dimethylquinoline-2-carboxylic acid

Cat. No.: B11900643
M. Wt: 201.22 g/mol
InChI Key: DDSQDBPEJGLRPY-UHFFFAOYSA-N
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Description

6,8-Dimethylquinoline-2-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of two methyl groups at the 6th and 8th positions and a carboxylic acid group at the 2nd position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 6,8-Dimethylquinoline-2-carboxylic acid, can be achieved through various methods. Some of the classical synthetic routes include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods involve the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of quinoline derivatives typically involves optimized versions of the classical synthetic routes. These methods are designed to maximize yield and purity while minimizing environmental impact. Green chemistry approaches, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other derivatives.

    Substitution: This reaction can replace hydrogen atoms on the quinoline ring with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-2,3-dicarboxylic acid, while reduction can produce 6,8-dimethylquinoline-2-methanol .

Scientific Research Applications

6,8-Dimethylquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dimethylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

6,8-Dimethylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be as effective .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

6,8-dimethylquinoline-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-7-5-8(2)11-9(6-7)3-4-10(13-11)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

DDSQDBPEJGLRPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC(=N2)C(=O)O)C

Origin of Product

United States

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